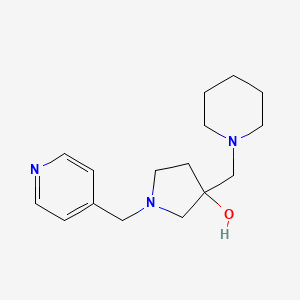

3-(piperidin-1-ylmethyl)-1-(pyridin-4-ylmethyl)pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"3-(piperidin-1-ylmethyl)-1-(pyridin-4-ylmethyl)pyrrolidin-3-ol" is a compound of interest due to its structural complexity and potential implications in medicinal chemistry. The presence of pyrrolidin and piperidin rings suggests significant relevance in drug design and synthesis.

Synthesis Analysis

A novel method for synthesizing related diamine compounds involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with dimethoxytetrahydrofuran. This process is significant for producing large quantities efficiently (Smaliy et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines], has been characterized by various spectroscopic techniques and X-ray diffraction, revealing intermolecular hydrogen bonding and the optimized geometrical parameters that agree with theoretical models. This provides insight into the stability and reactivity of the compound's molecular framework (Shalaby et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving piperidine and pyrrolidine derivatives often include transformations facilitated by catalysts such as piperidine–iodine for the synthesis of complex molecules. These reactions highlight the versatility of these rings in synthesizing multifunctional compounds (Alizadeh et al., 2014).

Physical Properties Analysis

The physical properties of compounds containing piperidine and pyrrolidine structures can be inferred from their crystal structures and hydrogen-bonding patterns, as seen in related enaminones. Such analysis provides insights into the compound's solubility, stability, and potential interactions with biological targets (Balderson et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group transformations of piperidine and pyrrolidine derivatives, can be explored through studies on the synthesis of functionalized pyrrolidines and piperidines. These syntheses often involve catalytic processes that introduce new functional groups, demonstrating the compounds' ability to undergo diverse chemical reactions (Liu et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

A method for the synthesis of conformationally rigid diamines, closely related to the compound , underscores the importance of such structures in medicinal chemistry. The novel synthesis approach for "3-(pyrrolidin-1-yl)piperidine" suggests an efficient route for producing compounds with significant medicinal value, indicating the potential for similar methodologies to be applied to the synthesis of "3-(piperidin-1-ylmethyl)-1-(pyridin-4-ylmethyl)pyrrolidin-3-ol" (Smaliy et al., 2011).

Medicinal Chemistry Applications

The exploration of piperidine and pyrrolidine derivatives in medicinal chemistry is well-documented. These compounds are foundational in creating bioactive molecules that target various biological pathways. For instance, the development of chiral tertiary alcohols bearing pyrrolidine and piperidine rings through nickel-catalyzed enantioselective reductive cyclization demonstrates the versatility of these scaffolds in synthesizing complex, biologically active molecules (Liu et al., 2018).

Organic Synthesis Innovations

Advancements in organic synthesis often involve the development of novel strategies to construct complex molecular architectures. The synthesis of "3-(N-heteryl)pyrrole derivatives," including steps that could potentially be adapted for synthesizing compounds similar to "3-(piperidin-1-ylmethyl)-1-(pyridin-4-ylmethyl)pyrrolidin-3-ol," highlights innovative approaches to generating functionally diverse molecules, which are crucial for pharmaceutical development and materials science (Khlebnikov et al., 2012).

Propiedades

IUPAC Name |

3-(piperidin-1-ylmethyl)-1-(pyridin-4-ylmethyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c20-16(13-18-9-2-1-3-10-18)6-11-19(14-16)12-15-4-7-17-8-5-15/h4-5,7-8,20H,1-3,6,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUJIJHPSIEXJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2(CCN(C2)CC3=CC=NC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-1-ylmethyl)-1-(pyridin-4-ylmethyl)pyrrolidin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5540608.png)

![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5540617.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540618.png)

![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)

![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)

![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)

![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)

![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)

![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)